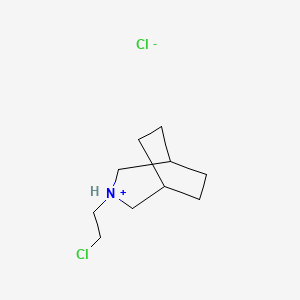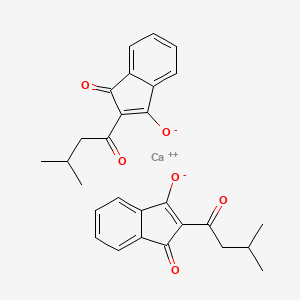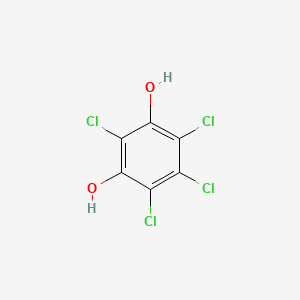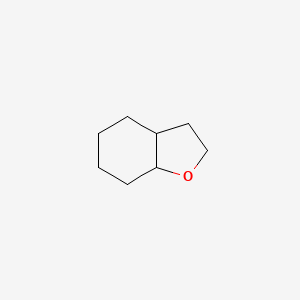![molecular formula C10H2N2 B13741010 1,3-Diazadicyclobuta[def,jkl]biphenylene CAS No. 416851-83-7](/img/structure/B13741010.png)
1,3-Diazadicyclobuta[def,jkl]biphenylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diazadicyclobuta[def,jkl]biphenylene is a complex organic compound with the molecular formula C10H2N2 It is characterized by its unique structure, which includes two nitrogen atoms incorporated into a biphenylene framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diazadicyclobuta[def,jkl]biphenylene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the desired biphenylene structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar principles as laboratory synthesis but with optimized conditions for higher yield and purity. This may involve continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diazadicyclobuta[def,jkl]biphenylene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), Alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce hydrogenated forms of the compound.
Aplicaciones Científicas De Investigación
1,3-Diazadicyclobuta[def,jkl]biphenylene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1,3-Diazadicyclobuta[def,jkl]biphenylene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Biphenylene: A simpler analog without nitrogen atoms.
1,2-Diazabicyclo[2.2.2]octane: Another nitrogen-containing bicyclic compound.
Phenanthroline: A nitrogen-containing polycyclic aromatic compound.
Uniqueness
1,3-Diazadicyclobuta[def,jkl]biphenylene is unique due to its specific biphenylene framework with incorporated nitrogen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in scientific research and industry.
Propiedades
Número CAS |
416851-83-7 |
|---|---|
Fórmula molecular |
C10H2N2 |
Peso molecular |
150.14 g/mol |
Nombre IUPAC |
5,9-diazapentacyclo[6.4.0.02,7.03,12.04,11]dodeca-1,3(12),4,6,8,10-hexaene |
InChI |
InChI=1S/C10H2N2/c1-3-5-7-6-4(2-12-9(3)7)10(11-1)8(5)6/h1-2H |
Clave InChI |
DVMHUBUIYIUPAX-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C3=C4C2=NC=C5C4=C3C5=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


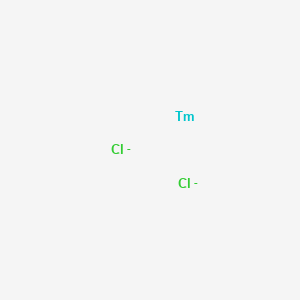
![N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13740937.png)
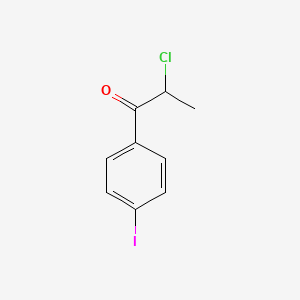
![3-Azatridecacyclo[16.13.1.116,19.02,4.05,30.07,28.09,27.011,25.014,24.020,31.021,29.022,26.023,33]tritriaconta-1(31),5(30),6,9(27),10,12,14,16(33),18(32),19,21,23,25,28-tetradecaene](/img/structure/B13740945.png)
